Apogossypolone (ApoG2) is a semi-synthetic derivative of gossypol, a natural polyphenolic compound found in cottonseed. [, , , , ] It is classified as a pan-Bcl-2 family inhibitor, displaying potent binding affinity to anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. [, , , ] ApoG2 has garnered significant attention in scientific research due to its potential anti-tumor and anti-fungal properties. [, , , , ]
Synthesis Analysis
Apogossypolone is synthesized from gossypol through a multi-step process involving oxidation and demethylation reactions. [, , ] A novel four-step synthesis process has been reported, resulting in improved yield, shorter synthesis time, and a simpler purification process compared to previous methods. [] This method involves oxidizing gossypol to gossypolone, followed by demethylation to obtain ApoG2. []
Molecular Structure Analysis
Apogossypolone's structure has been characterized using various spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and infrared spectroscopy, as well as elemental analysis. [] These analyses confirm that ApoG2 differs from its parent compound, gossypol, by the absence of aldehyde groups and the presence of additional hydroxyl groups. [, ] This structural difference contributes to its improved stability and reduced toxicity compared to gossypol. [, ]
Mechanism of Action
Apogossypolone primarily exerts its biological effects by binding to anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-XL, and Mcl-1. [, , , , , , ] This binding disrupts the interaction between these proteins and pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis. [, , , , ] Furthermore, ApoG2 has been shown to stimulate autophagy in various cancer cells, contributing to its anti-tumor activity. [, , , ] Studies also suggest that ApoG2 can induce ROS accumulation, potentially enhancing its cytotoxic effects. [, , , , ]
Applications
Anti-cancer Activity: Numerous studies demonstrate ApoG2's potent anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including prostate, breast, pancreatic, lung, lymphoma, leukemia, nasopharyngeal, and colorectal cancers. [, , , , , , , , , , , , , , , , , , , , , , , , ] ApoG2's efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent. [, , , , , , , , , , , , , , , , , , ] Studies also suggest synergistic effects when ApoG2 is combined with other chemotherapeutic agents like gemcitabine and adriamycin. [, ]
Anti-fungal Activity: Research indicates that ApoG2 exhibits significant growth inhibition against a diverse range of filamentous fungi, including economically important plant pathogens and toxigenic fungi. [, ] ApoG2 has shown promising antifungal activity against fungal species like Aspergillus flavus, Aspergillus parasiticus, Fusarium graminearum, Pythium ultimum, and Rhizoctonia solani. [, , ] Additionally, it demonstrates potent inhibition of mycotoxin biosynthesis, including aflatoxin and ochratoxin A. []
Future Directions
Drug Delivery Systems: Developing innovative drug delivery systems, such as nanoparticles or self-emulsifying drug delivery systems, to enhance ApoG2's bioavailability and therapeutic efficacy. []
Related Compounds
Gossypol
Relevance: Apogossypolone is a semi-synthetic derivative of gossypol designed to improve upon the parent compound's properties. [] The removal of the two aldehyde groups in apogossypolone enhances its stability, reduces toxicity, and improves its anticancer activity compared to gossypol. []
Gossypolone
Compound Description: Gossypolone is a derivative of gossypol, formed through a reaction with amines. [] It exhibits significant growth inhibition against various filamentous fungi, including those responsible for economically important plant diseases and those producing mycotoxins like aflatoxins and ochratoxin A. []
Relevance: Gossypolone and apogossypolone are both gossypol derivatives with demonstrated antifungal and anti-mycotoxin properties. [, ] They differ in their specific chemical modifications from the parent compound, which may contribute to variations in their potency and activity against different fungal species. Both compounds highlight the potential of gossypol-derived structures for agricultural applications.
6-Methoxygossypol
Compound Description: 6-Methoxygossypol is a methylated derivative of gossypol. []
Relevance: 6-Methoxygossypol and Apogossypolone are both structurally related to gossypol. [] While Apogossypolone focuses on removing the aldehyde groups, 6-methoxygossypol investigates the impact of methylation. This difference in modification strategy can lead to varying effects on their biological activity and potential applications compared to the parent compound, gossypol.
6,6'-Dimethoxygossypol
Compound Description: 6,6'-Dimethoxygossypol is a methylated derivative of gossypol. []
Relevance: Similar to 6-methoxygossypol, 6,6'-dimethoxygossypol explores methylation as a modification strategy for the gossypol structure, in contrast to the aldehyde removal in Apogossypolone. [] Examining these different modifications helps in understanding their individual impacts on bioactivity compared to the parent gossypol compound.
(±) BI97D6
Compound Description: (±) BI97D6 is a chiral apogossypolone derivative. [] It exhibits pan-inhibitory activity against antiapoptotic Bcl-2 family proteins, including Bcl-XL, Bcl-2, Mcl-1, and Bfl-1. []
Relevance: (±) BI97D6 is a direct derivative of Apogossypolone, synthesized by introducing additional modifications to the core structure. [] By studying BI97D6, researchers aim to further enhance the desired anticancer properties while minimizing potential side effects compared to Apogossypolone.
(-) BI97D6
Compound Description: (−) BI97D6 is the optically pure (-) atropisomer of (±) BI97D6. [] This compound demonstrates potent inhibition against antiapoptotic Bcl-2 family proteins, including Bcl-XL, Bcl-2, Mcl-1, and Bfl-1. [] (−) BI97D6 effectively inhibits cell growth in various cancer cell lines and induces apoptosis. [] In vivo studies highlight its efficacy in a Bcl-2-transgenic mouse model and a prostate cancer xenograft model. []
Relevance: (−) BI97D6 is an optically pure form of (±) BI97D6, which itself is derived from Apogossypolone. [] The development of (−) BI97D6 aims to isolate the most potent form of the compound, enhancing target specificity and potentially reducing side effects compared to Apogossypolone.
(+) BI97D6
Compound Description: (+) BI97D6 represents the optically pure (+) atropisomer of (±) BI97D6. []
Relevance: Similar to (-) BI97D6, (+) BI97D6 is an enantiomerically pure form of (±) BI97D6. Investigating both (+) and (-) forms of BI97D6 is crucial for understanding the structure-activity relationship and identifying the optimal isomer for therapeutic applications compared to Apogossypolone. []
BI97C1
Compound Description: BI97C1 is an Apogossypol derivative that functions as a pan-active antagonist of antiapoptotic Bcl-2 family proteins, demonstrating binding affinity in the low micromolar to nanomolar range. [] It effectively inhibits the binding of BH3 peptides to Bcl-XL, Bcl-2, and Mcl-1. [] In cellular assays, BI97C1 exhibits potent cell growth inhibition in human lung and prostate cancer cell lines and effectively induces apoptosis in a human lymphoma cell line. []
Relevance: BI97C1 is a derivative of Apogossypol, which shares a structural similarity with Apogossypolone. [] Both Apogossypolone and BI97C1 exemplify the potential of modifying the core gossypol structure to develop novel anticancer therapies targeting Bcl-2 family proteins.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amino-PEG1-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
2-(2-Aminoethoxy)ethanol is a widely used reactant that has been used in the preparation of TD-4306 as long-acting β2-agonist for asthma and COPD therapy. Amino-PEG2-alcohol is a PEG derivative containing an amino group with a hydroxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Amino-PEG2-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in antibody drug conjugates.
Amino-PEG2-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Amino-PEG2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
Amino-PEG2-t-Boc-hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups. PEG Linkers may be useful in the development of antibody drug conjugates.
Amino-PEG3-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.